N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide
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Overview
Description
N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a benzyl group, a methyl group, and a morpholin-4-yl(oxo)acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an amine, such as benzylamine, under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Morpholin-4-yl(oxo)acetyl Group: This step involves the acylation of the amine group with morpholin-4-yl(oxo)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and morpholinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or morpholinyl derivatives.
Scientific Research Applications
N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}quinoline
- N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}pyridine
Uniqueness
N-benzyl-N-methyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholin-4-yl(oxo)acetyl group, in particular, provides unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-N-methyl-2-[(2-morpholin-4-yl-2-oxoacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-23(15-16-7-3-2-4-8-16)20(26)17-9-5-6-10-18(17)22-19(25)21(27)24-11-13-28-14-12-24/h2-10H,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOAAUNOQLSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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